2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure. It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions. The reaction conditions may vary depending on the specific precursor used and the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles and electrophiles under specific reaction conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be used to study enzyme inhibition and protein interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound may have therapeutic applications, such as in the treatment of various diseases. Its ability to interact with biological targets and modulate biological processes makes it a promising candidate for drug development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to 2-amino-4-(cyclohex-3-en-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include other chromenes and related heterocyclic compounds. These compounds share structural similarities and may have similar reactivity and biological activity.
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-amino-4-cyclohex-3-en-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-9-11-14(10-5-2-1-3-6-10)15-12(19)7-4-8-13(15)20-16(11)18/h1-2,10,14H,3-8,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFQUELPHGNCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3CCC=CC3)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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